2,2',3,6-Tetrachlorobiphenyl physical and chemical properties
2,2',3,6-Tetrachlorobiphenyl physical and chemical properties
Executive Summary
2,2',3,6-Tetrachlorobiphenyl , designated as PCB 45 under the Ballschmiter & Zell (BZ) nomenclature, is a tetra-chlorinated biphenyl congener characterized by a high degree of ortho-substitution (three ortho-chlorines at positions 2, 2', and 6). Unlike coplanar, dioxin-like PCBs (e.g., PCB 77, 126), PCB 45 adopts a non-planar conformation due to significant steric hindrance between the phenyl rings. This structural feature governs its distinct physicochemical behavior and biological activity, shifting its toxicity profile from aryl hydrocarbon receptor (AhR) activation to mechanisms involving calcium signaling and neurotoxicity.
This guide provides a comprehensive technical analysis of PCB 45, covering its physicochemical properties, atropisomerism, analytical detection, synthesis, and biological interactions.
Physicochemical Profile
PCB 45 is a lipophilic, semi-volatile organic compound. Its three ortho-chlorine atoms create a high rotational energy barrier, preventing the two phenyl rings from becoming coplanar.
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
| CAS Registry Number | 70362-45-7 | Specific to 2,2',3,6-substitution |
| Molecular Formula | C₁₂H₆Cl₄ | |
| Molecular Weight | 292.0 g/mol | |
| Physical State | Solid (Crystalline) | At standard temperature and pressure |
| Melting Point | 80.5 °C | Experimental average [1] |
| Boiling Point | ~343 °C | Estimated at 760 mmHg |
| Water Solubility | ~5.0 × 10⁻⁷ mol/L | Extremely low; hydrophobic |
| Log Kow | 5.53 | Experimental Octanol-Water Partition Coefficient [1] |
| Vapor Pressure | ~6.4 × 10⁻⁴ Pa | At 25°C; semi-volatile |
| Henry’s Law Constant | ~1.3 × 10⁻³ atm-m³/mol | Indicates potential for volatilization from water |
Chemical Structure & Atropisomerism
Ortho-Substitution and Chirality
PCB 45 possesses three chlorine atoms in the ortho positions (2, 6, and 2'). This substitution pattern creates significant steric repulsion, forcing the biphenyl rings to twist out of plane (dihedral angle approx. 70–90°).
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Chirality: PCB 45 is an atropisomer .[1][2] The steric bulk of the three ortho-chlorines restricts rotation around the central C–C bond. Under physiological conditions, the energy barrier to rotation is sufficiently high to prevent racemization, meaning PCB 45 exists as stable enantiomers: (aS)-PCB 45 and (aR)-PCB 45 .
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Biological Implication: These enantiomers interact differentially with chiral biological systems, including cytochrome P450 enzymes and cellular receptors.
Stability[8]
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Thermal: Stable up to >300°C; resistant to thermal degradation.
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Chemical: Resistant to hydrolysis and oxidation under environmental conditions.
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Photolytic: Susceptible to dechlorination upon exposure to UV light in organic solvents.
Analytical Methodologies
Accurate quantification requires separation from co-eluting congeners (e.g., PCB 46, PCB 31) and enantiomeric resolution.
Recommended Workflow
Extraction:
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Solid Matrices (Soil/Tissue): Soxhlet extraction (DCM/Hexane 1:1) or Pressurized Liquid Extraction (PLE).
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Liquid Matrices (Plasma): Liquid-Liquid Extraction (LLE) with hexane/methyl tert-butyl ether (MTBE).
Cleanup:
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Acidified silica gel (H₂SO₄/Silica) to remove lipids.
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Florisil column fractionation to separate from organochlorine pesticides.
Instrumental Analysis:
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Quantitation: GC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode is superior to GC-ECD for specificity.
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Enantioselective Separation: Required for distinguishing (aS) and (aR) atropisomers.
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Column: Chirasil-Dex CB or equivalent cyclodextrin-based capillary columns.
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Diagram 1: Analytical Workflow for PCB 45
Caption: Step-by-step workflow for the extraction, cleanup, and specific detection of PCB 45 and its enantiomers.
Synthesis Protocol (Suzuki-Miyaura Coupling)
Due to the high steric hindrance of the three ortho-chlorines, standard Suzuki conditions often fail. The following protocol utilizes high-activity catalyst systems (e.g., SPhos-Pd-G2) designed for sterically demanding biaryl synthesis.
Reaction Scheme
Target: 2,2',3,6-Tetrachlorobiphenyl Coupling Partners:
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Aryl Halide: 1-Bromo-2,3,6-trichlorobenzene (Ring A)
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Boronic Acid: 2-Chlorophenylboronic acid (Ring B)
Step-by-Step Protocol
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Reagent Prep: In a glovebox or under Argon, charge a reaction vial with:
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1-Bromo-2,3,6-trichlorobenzene (1.0 equiv)
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2-Chlorophenylboronic acid (1.5 equiv)
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Catalyst: Pd(OAc)₂ (2 mol%) + Ligand: SPhos (4 mol%) OR Pre-catalyst SPhos-Pd-G2.
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Base: K₃PO₄ (3.0 equiv, finely ground).
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Solvent System: Add Toluene:Water (10:1 ratio). The biphasic system helps dissolve the inorganic base.
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Reaction: Seal vial and heat to 100–110°C for 12–24 hours with vigorous stirring. Note: High temperature is required to overcome the steric barrier.
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Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry organic layer over MgSO₄.
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Purification: Flash column chromatography (Hexane 100%).
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Validation: Verify structure via ¹H-NMR (distinct splitting of protons on Ring B vs singlet on Ring A) and GC-MS (M+ at m/z 290/292/294).
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Toxicology & Biological Interaction
PCB 45 is a Non-Dioxin-Like (NDL) PCB .[3] It does not bind effectively to the Aryl Hydrocarbon Receptor (AhR) due to its non-planar shape. Instead, its toxicity is mediated through neurotoxic pathways.
Mechanism of Action: Ryanodine Receptor (RyR) Sensitization
PCB 45 is a potent sensitizer of the Ryanodine Receptor (RyR), a calcium ion channel in the sarcoplasmic/endoplasmic reticulum.
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Effect: It stabilizes the RyR channel in an "open" state, leading to uncontrolled Ca²⁺ release into the cytoplasm.[4]
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Outcome: Altered neuronal signaling, potential neurodevelopmental toxicity, and dendritic growth anomalies [2].[3]
Metabolism
Metabolism is stereoselective and mediated by Cytochrome P450 enzymes (primarily CYP2B subfamily).
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Pathways:
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Hydroxylation at the meta or para positions (e.g., 4-OH-PCB 45).
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(aS)-PCB 45 and (aR)-PCB 45 are metabolized at different rates, leading to bioaccumulation of specific enantiomers in tissues.
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Diagram 2: Neurotoxic Signaling Pathway
Caption: Mechanism of PCB 45 neurotoxicity via sensitization of Ryanodine Receptors (RyR) and calcium dysregulation.[5][3][4][6][7]
References
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US EPA CompTox Chemicals Dashboard. 2,2',3,6-Tetrachlorobiphenyl Properties. [Link]
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Pessah, I. N., et al. Ryanodine receptor activation as a convergent mechanism of PCB toxicity. [Link]
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Kobe University. Differences in enantioselective hydroxylation of 2,2',3,6-tetrachlorobiphenyl (CB45). [Link]
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PubChem. 2,2',3,6-Tetrachlorobiphenyl Compound Summary. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
